

# Protocol for the Isolation of Pinobanksin 3-acetate from Propolis

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## Compound of Interest

Compound Name: Pinobanksin 3-acetate

Cat. No.: B192114

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## Introduction

**Pinobanksin 3-acetate** is a naturally occurring flavonoid found in propolis, a resinous substance collected by honeybees from various plant sources. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Notably, research has indicated its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. This document provides a detailed protocol for the isolation and purification of **Pinobanksin 3-acetate** from propolis, along with methods for its characterization.

## Data Presentation

Table 1: Physicochemical and Analytical Data for **Pinobanksin 3-acetate**

Parameter	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>14</sub> O <sub>6</sub>	[1][2][3]
Molecular Weight	314.29 g/mol	[2][3]
Purity (Commercial Standard)	≥98% to 99.93%	[1][3][4]
Solubility	Slightly soluble in Acetonitrile and DMSO (0.1-1 mg/ml)	[1]
Mass Spectrometry (LC-MS)		
[M-H] <sup>-</sup> Precursor m/z	313.066	[2]
[M-H] <sup>-</sup> Fragments (qTof)	253.042084 (100%), 271.055969 (8.34%), 197.054260 (7.91%), 209.052094 (4.18%), 225.048233 (2.59%)	[2]
[M+H] <sup>+</sup> Precursor m/z	315.079	[2]
[M+H] <sup>+</sup> Fragments (qTof)	299.048187 (100%), 315.079102 (87.19%), 199.069794 (68.19%), 153.013107 (54.45%), 300.051910 (35.58%)	[2]

## Experimental Protocols

### Extraction of Crude Flavonoids from Propolis

This protocol outlines the initial extraction of a flavonoid-rich fraction from raw propolis.

Materials:

- Raw propolis
- Ethanol (95%)
- Rotary evaporator

- Filter paper

Procedure:

- Grind raw propolis into a fine powder.
- Macerate the propolis powder in 95% ethanol (1:10 w/v) at room temperature with constant stirring for 24-48 hours.
- Filter the ethanolic extract through filter paper to remove insoluble waxes and other residues.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.
- Dry the crude extract completely to yield a resinous solid.

## Isolation of Pinobanksin 3-acetate using Silica Gel Column Chromatography

This step aims to separate **Pinobanksin 3-acetate** from other compounds in the crude extract.

Materials:

- Crude propolis extract
- Silica gel (60-120 mesh) for column chromatography
- Glass column
- Solvent system: n-hexane and ethyl acetate
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- UV lamp (254 nm and 366 nm)

Procedure:

- Prepare a slurry of silica gel in n-hexane and pack it into the glass column.

- Dissolve the crude propolis extract in a minimal amount of the initial mobile phase (n-hexane with a small percentage of ethyl acetate).
- Load the dissolved extract onto the top of the silica gel column.
- Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
  - 100% n-hexane
  - n-hexane:ethyl acetate (95:5)
  - n-hexane:ethyl acetate (90:10)
  - n-hexane:ethyl acetate (80:20)
  - n-hexane:ethyl acetate (70:30)
  - n-hexane:ethyl acetate (50:50)
  - 100% ethyl acetate
- Collect fractions of the eluate (e.g., 20 mL each).
- Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp.
- Combine the fractions containing the target compound, **Pinobanksin 3-acetate**, based on the TLC analysis.
- Evaporate the solvent from the combined fractions to obtain a semi-purified product.

## Purification of Pinobanksin 3-acetate by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step is for obtaining high-purity **Pinobanksin 3-acetate**.

#### Materials:

- Semi-purified **Pinobanksin 3-acetate** fraction
- Preparative HPLC system with a UV detector
- C18 reverse-phase preparative column
- Mobile phase: Acetonitrile and water (both with 0.1% formic acid)
- Methanol for sample dissolution

#### Procedure:

- Dissolve the semi-purified fraction in methanol.
- Filter the solution through a 0.45 µm syringe filter.
- Set up the preparative HPLC system with a C18 column.
- Equilibrate the column with the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid).
- Inject the sample onto the column.
- Run a gradient elution program, for example, increasing the acetonitrile concentration from 30% to 70% over 40 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 290 nm).
- Collect the peak corresponding to **Pinobanksin 3-acetate**.
- Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified **Pinobanksin 3-acetate**.
- Determine the purity of the final product using analytical HPLC. A purity of >98% is expected.

## Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

- Purified **Pinobanksin 3-acetate**
- Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )
- NMR spectrometer

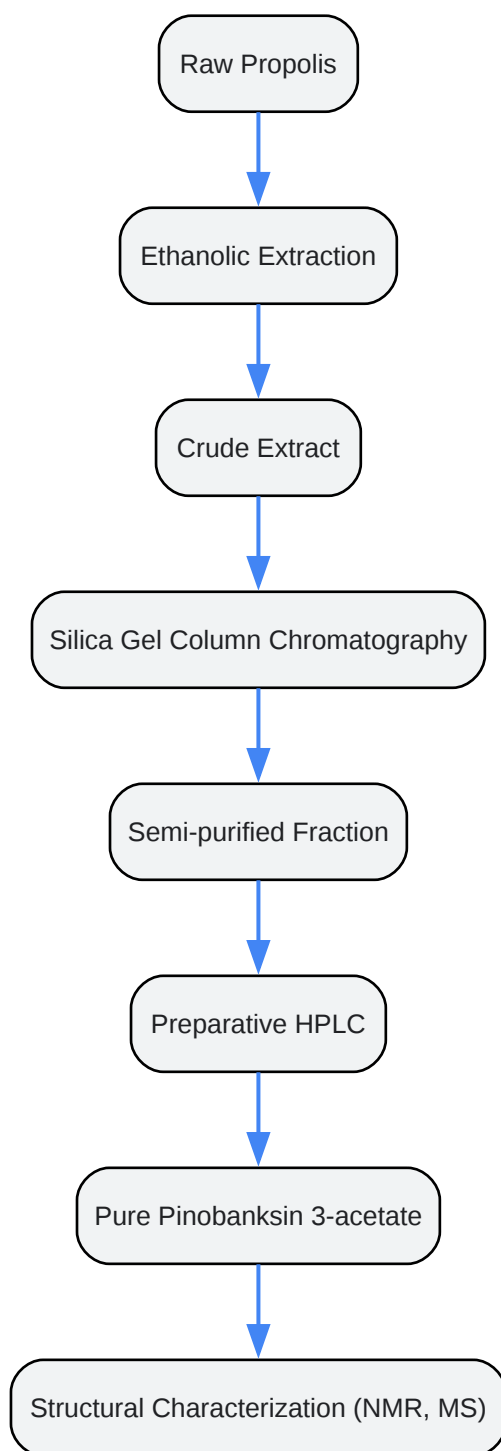
Procedure:

- Dissolve a small amount of the purified compound in the chosen deuterated solvent.
- Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra.
- Compare the obtained spectra with reported data for **Pinobanksin 3-acetate**.

Expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data (Commercial Standard in  $\text{CDCl}_3$ ):

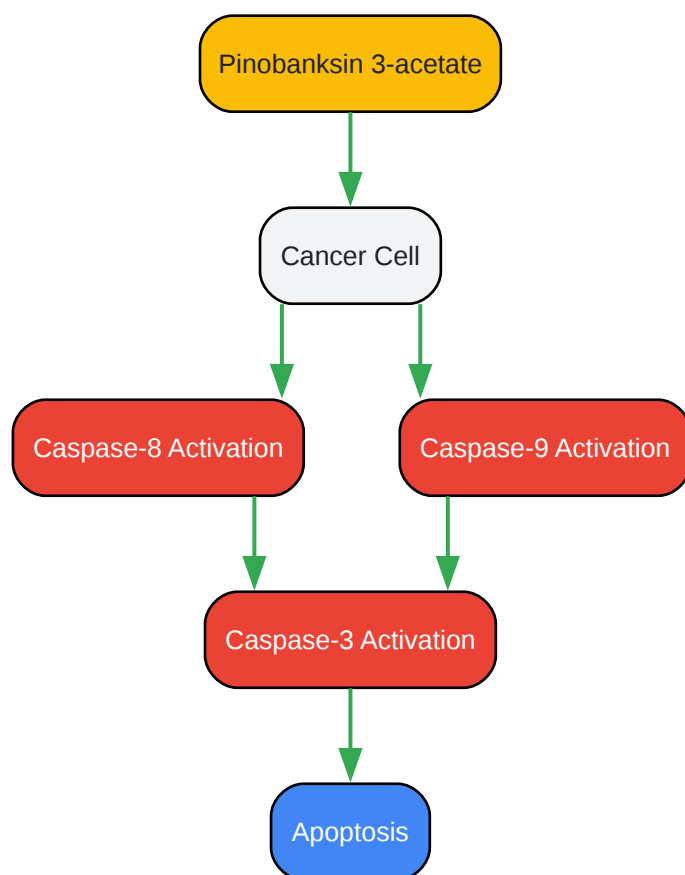
- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ): Chemical shifts ( $\delta$ ) in ppm.
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ): Chemical shifts ( $\delta$ ) in ppm. (Note: Specific chemical shift values can be found in the Certificate of Analysis from commercial suppliers such as MedChemExpress[4])

## Signaling Pathways and Experimental Workflows



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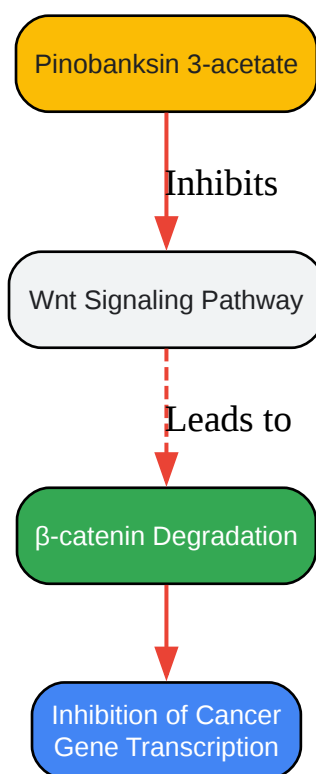
Caption: Experimental workflow for the isolation of **Pinobanksin 3-acetate**.



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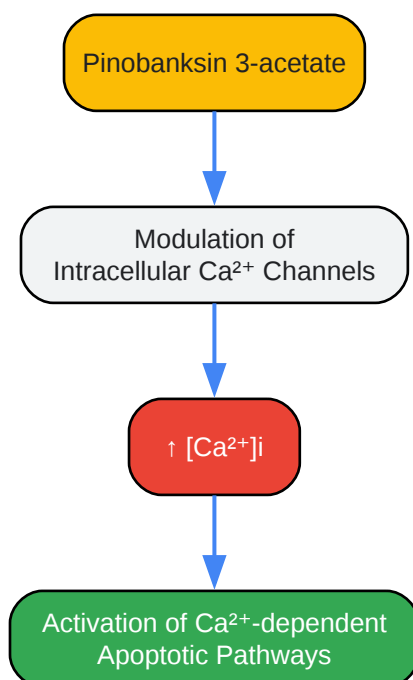
Caption: **Pinobanksin 3-acetate** induced apoptosis pathway.





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Caption: Modulation of the Wnt signaling pathway.



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Caption: Influence on intracellular calcium signaling.

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## References

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